
4-(1,1,2-Trifluoroethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,2-Trifluoroethyl)benzaldehyde is an organic compound with the chemical formula C9H7F3O. The compound is widely used in scientific research and industry due to its unique physical and chemical properties.
Métodos De Preparación
The preparation of 4-(1,1,2-Trifluoroethyl)benzaldehyde involves several synthetic routes and reaction conditions. One common method involves the reaction of 4-(1,1,2-Trifluoroethyl)benzyl alcohol with an oxidizing agent to form the corresponding aldehyde . Industrial production methods may vary, but they often involve similar oxidation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-(1,1,2-Trifluoroethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted benzaldehydes.
Aplicaciones Científicas De Investigación
4-(1,1,2-Trifluoroethyl)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including fluorinated chalcones and flavonoids.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of pharmaceuticals, particularly those containing fluorine, which can enhance the biological activity and stability of drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(1,1,2-Trifluoroethyl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions . The compound’s unique structure allows it to participate in specific interactions with enzymes and other biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
4-(1,1,2-Trifluoroethyl)benzaldehyde can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can affect its reactivity and applications.
4-(1,1,1-Trifluoroethyl)benzaldehyde: This compound has a different trifluoroethyl group, which can influence its chemical properties and reactions.
The uniqueness of this compound lies in its specific trifluoroethyl group, which provides distinct reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H7F3O |
|---|---|
Peso molecular |
188.15 g/mol |
Nombre IUPAC |
4-(1,1,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O/c10-6-9(11,12)8-3-1-7(5-13)2-4-8/h1-5H,6H2 |
Clave InChI |
BQSXLMXTNXTKPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C(CF)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)
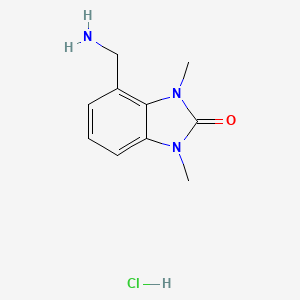
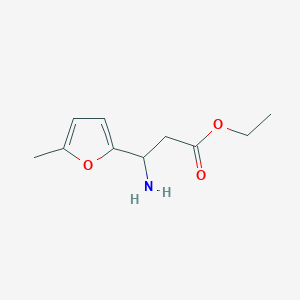
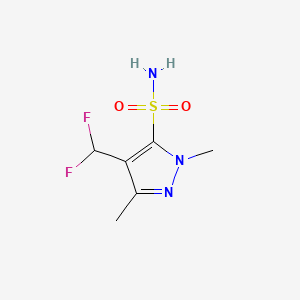
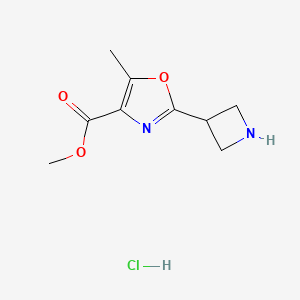


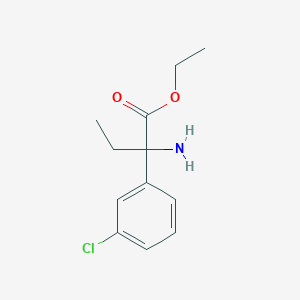
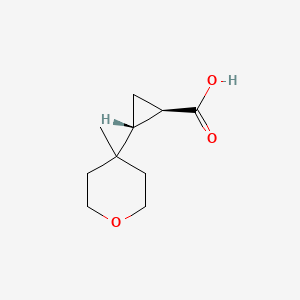
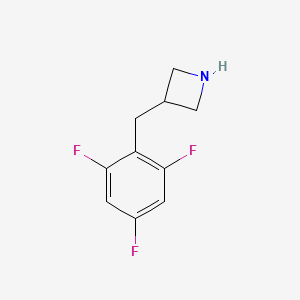
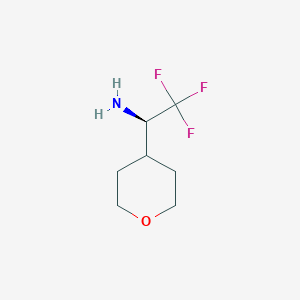
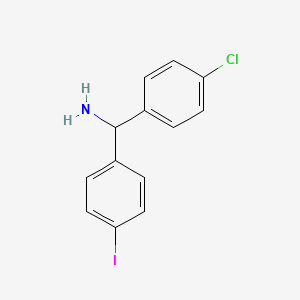
![3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid](/img/structure/B13577362.png)
